molecular formula C8H7IO2 B057072 Methyl 2-iodobenzoate CAS No. 610-97-9

Methyl 2-iodobenzoate

Cat. No.: B057072
CAS No.: 610-97-9
M. Wt: 262.04 g/mol
InChI Key: BXXLTVBTDZXPTN-UHFFFAOYSA-N
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Description

Methyl 2-iodobenzoate: is an organic compound with the molecular formula C₈H₇IO₂. It is a derivative of benzoic acid where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and versatility.

Mechanism of Action

Mode of Action:

Methyl 2-iodobenzoate is synthesized from 2-iodobenzoic acid via esterification. It has been observed to undergo cobalt-catalyzed cyclization with aldehydes, leading to the formation of phthalide derivatives . Additionally, microbial dihydroxylation of this compound results in a nonracemic iodocyclohexene carboxylate intermediate .

Action Environment:

Environmental factors, such as pH, temperature, and solvent polarity, can influence this compound’s stability and reactivity.

: MilliporeSigma: this compound : MilliporeSigma: this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodobenzoate can be synthesized from 2-iodobenzoic acid through an esterification reaction. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually require heating under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of 2-iodobenzoic acid and methanol into a reactor with a strong acid catalyst. The mixture is heated to promote the esterification reaction, and the product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-iodobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds used in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Methyl 2-iodobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The iodine atom also imparts distinct physical properties, such as higher density and refractive index compared to its halogenated analogs .

Properties

IUPAC Name

methyl 2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXLTVBTDZXPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060594
Record name Benzoic acid, 2-iodo-, methyl ester
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-97-9
Record name Methyl 2-iodobenzoate
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Record name Methyl 2-iodobenzoate
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Record name Methyl 2-iodobenzoate
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Record name Benzoic acid, 2-iodo-, methyl ester
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Record name Benzoic acid, 2-iodo-, methyl ester
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Record name Methyl 2-iodobenzoate
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Record name METHYL 2-IODOBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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